N-(2,5-difluorophenyl)-2-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}benzamide
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Overview
Description
N-(2,5-difluorophenyl)-2-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}benzamide is a synthetic organic compound It is characterized by the presence of a difluorophenyl group, a dimethylsulfamoyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-difluorophenyl)-2-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}benzamide typically involves multiple steps:
Formation of the difluorophenyl intermediate:
Furan ring formation: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis.
Coupling reactions: The final step involves coupling the difluorophenyl intermediate with the furan ring and the sulfamoyl group under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.
Reduction: Reduction reactions may target the carbonyl group in the benzamide moiety, potentially converting it to an amine.
Substitution: The difluorophenyl group may undergo nucleophilic aromatic substitution reactions, especially at positions ortho or para to the fluorine atoms.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation products: Furan-2,5-dione derivatives.
Reduction products: Amines.
Substitution products: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions, particularly in transition metal catalysis.
Material Science: Potential use in the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Pharmaceuticals: Potential use as a drug candidate due to its unique structural features. It may exhibit activity against certain biological targets.
Biological Probes: Use as a probe to study biological pathways and interactions.
Industry
Chemical Industry: Use in the synthesis of other complex organic molecules.
Agriculture: Potential use as a pesticide or herbicide due to its chemical reactivity.
Mechanism of Action
The mechanism of action of N-(2,5-difluorophenyl)-2-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}benzamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The difluorophenyl group may enhance binding affinity through hydrophobic interactions, while the sulfamoyl group may participate in hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-difluorophenyl)-2-((5-(N,N-dimethylsulfamoyl)furan-2-yl)methoxy)benzamide
- N-(3,5-difluorophenyl)-2-((5-(N,N-dimethylsulfamoyl)furan-2-yl)methoxy)benzamide
Uniqueness
N-(2,5-difluorophenyl)-2-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}benzamide is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which may influence its chemical reactivity and biological activity. The combination of the difluorophenyl group with the furan and sulfamoyl groups also contributes to its distinct properties.
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-[[5-(dimethylsulfamoyl)furan-2-yl]methoxy]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N2O5S/c1-24(2)30(26,27)19-10-8-14(29-19)12-28-18-6-4-3-5-15(18)20(25)23-17-11-13(21)7-9-16(17)22/h3-11H,12H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SABMHBIPNANFRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(O1)COC2=CC=CC=C2C(=O)NC3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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